(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride
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Overview
Description
(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 3-position, and a methanamine group at the 4-position, with the hydrochloride salt form enhancing its solubility and stability.
Mechanism of Action
Target of Action
Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a related compound, belongs to the class of organic compounds known as 1,3,5-triazinanes .
Pharmacokinetics
Ingestion of a 1-gram dose of methenamine hippurate, a related compound, produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . Methenamine is readily absorbed from the GI tract .
Result of Action
Methenamine, a related compound, is known to produce antibacterial activity in the urine .
Action Environment
Methenamine, a related compound, works best when the urine has a low ph and is acidic . This suggests that the pH of the environment can significantly influence the action, efficacy, and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-ethyltriazol-4-yl)methanamine;hydrochloride
- (5-Bromo-3-methyltriazol-4-yl)methanamine;hydrochloride
- (5-Chloro-3-ethyltriazol-4-yl)methanamine;hydrochloride
Uniqueness
(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride is unique due to the specific positioning of the bromine and ethyl groups, which influence its chemical reactivity and biological activity. The presence of the methanamine group further enhances its potential for forming diverse derivatives and interacting with biological targets.
Properties
IUPAC Name |
(5-bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4.ClH/c1-2-10-4(3-7)5(6)8-9-10;/h2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHMKVPAUXGTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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